molecular formula C11H8INO2 B13666894 Methyl 5-iodoquinoline-8-carboxylate

Methyl 5-iodoquinoline-8-carboxylate

Cat. No.: B13666894
M. Wt: 313.09 g/mol
InChI Key: DEMCTHILCXSTSX-UHFFFAOYSA-N
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Description

Evolution of Quinoline Derivatives in Medicinal Chemistry

Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for a century of alkaloid research. Early applications focused on natural derivatives like quinine, an antimalarial agent extracted from cinchona bark, which became a template for synthetic analogs such as chloroquine and primaquine. The 20th century saw quinolines diversify into antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and antitubercular (e.g., bedaquiline) agents.

The shift toward synthetic modifications began with the identification of quinoline’s heterocyclic core as a versatile pharmacophore. For example, sitamaquine, a 8-aminoquinoline derivative, demonstrated antileishmanial activity but was discontinued due to toxicity. Modern efforts prioritize functionalization at strategic positions (e.g., C-5 and C-8) to optimize pharmacokinetics and reduce off-target effects.

Role of Halogenated Quinoline Scaffolds in Drug Discovery

Halogenation, particularly iodination, enhances quinoline’s electronic properties and binding affinity. Iodine’s large atomic radius and polarizability facilitate π-π stacking and halogen bonding with biological targets, such as enzyme active sites. For instance, ethyl 5-iodoquinoline-8-carboxylate exhibits improved antimicrobial activity compared to non-halogenated analogs, attributed to its enhanced interaction with bacterial DNA gyrase.

Halogenated quinolines also serve as intermediates in cross-coupling reactions, enabling rapid diversification. Suzuki-Miyaura and Buchwald-Hartwig reactions using iodoquinolines yield biaryl and amino-substituted derivatives, respectively, which are valuable in oncology and neurology.

Table 1: Biological Activities of Halogenated Quinoline Derivatives

Compound Halogen Target Disease Mechanism of Action
Chloroquine Cl Malaria Hemozoin crystallization inhibition
Bedaquiline Cl Tuberculosis ATP synthase inhibition
Ethyl 5-iodoquinoline-8-carboxylate I Bacterial infections DNA gyrase interference

Academic Significance of Iodo-Substituted Carboxyquinolines

Methyl 5-iodoquinoline-8-carboxylate exemplifies the synergy between iodination and carboxylation. The iodine atom at C-5 increases electrophilicity, facilitating nucleophilic aromatic substitution, while the C-8 carboxylate ester improves solubility and metabolic stability. These features make it a scaffold for hybrid molecules, such as ibuprofen-quinoline conjugates, which leverage dual anti-inflammatory and antimicrobial mechanisms.

Synthetic routes to iodo-carboxyquinolines often employ directed ortho-metalation or diazotization-iodination sequences. For example, 6-iodoquinoline is synthesized via diazotization of 6-aminoquinoline with sodium nitrite and trifluoromethanesulfonic acid, followed by potassium iodide treatment. Similar methodologies could adapt to this compound by modifying starting materials and protecting groups.

Table 2: Synthetic Methods for Iodo-Substituted Carboxyquinolines

Method Reactants Conditions Yield (%)
Diazotization-Iodination 6-Aminoquinoline, KI DMSO, Hexane, 20°C 79
Conrad-Limpach Cyclocondensation p-Substituted aniline, β-keto esters Reflux, Ethanol 60–70
Vilsmeier-Haack Formylation Quinoline hydrazones, POCl3 DMF, 0°C to reflux 85–90

The academic appeal of these compounds lies in their dual functionality: the iodine atom serves as a synthetic handle for further derivatization, while the carboxylate group enables salt formation or prodrug design. Computational studies, such as molecular docking and ADMET predictions, further validate their potential by predicting strong target binding and favorable pharmacokinetic profiles.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 5-iodoquinoline-8-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3

InChI Key

DEMCTHILCXSTSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)I)C=CC=N2

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis of Iodoquinoline Derivatives

A recent study demonstrated the synthesis of iodo-substituted carboxy-quinolines using a one-pot, three-component reaction catalyzed by trifluoroacetic acid (TFA) under acidic conditions. The starting materials included iodo-aniline, pyruvic acid, and substituted aldehydes, which upon reaction formed quinoline derivatives with iodine substitution.

  • Reaction Conditions:
    • Catalyst: Trifluoroacetic acid (TFA)
    • Solvent: Acetic acid or ethanol
    • Temperature: Reflux (~80-100 °C)
    • Time: 12 hours
  • Outcome:
    • Quinoline derivatives with iodine substitution were obtained.
    • The solvent and substituent electronic effects influenced the product distribution.
    • Methyl carboxy-quinoline derivatives were isolated as major products when acetic acid was used as solvent.

This method offers advantages such as:

  • High yields
  • Cost-effective catalysts
  • Efficient purification
  • Rapid synthesis

Table 1: Summary of One-Pot Synthesis Parameters and Outcomes

Parameter Details
Catalyst Trifluoroacetic acid (TFA)
Solvent Acetic acid (for quinoline derivatives)
Temperature Reflux (~80-100 °C)
Reaction Time 12 hours
Starting Materials Iodo-aniline, pyruvic acid, substituted aldehydes
Product Types This compound and by-products
Yield High (exact yields vary with substituents)

Halogenation via Electrophilic Iodination

Iodination at the 5-position of quinoline derivatives can be achieved by electrophilic substitution using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine (I2) in the presence of oxidizing agents.

  • Typical Procedure:

    • Quinoline-8-carboxylic acid or its methyl ester is dissolved in an appropriate solvent (e.g., acetic acid, dichloromethane).
    • Iodinating agent is added slowly at controlled temperature (0-25 °C).
    • Reaction is monitored by TLC or HPLC.
    • Work-up involves quenching, extraction, and purification by recrystallization or chromatography.
  • Advantages:

    • Regioselective iodination at the 5-position due to electronic properties of quinoline.
    • Mild reaction conditions.
  • Limitations:

    • Possible formation of polyiodinated by-products.
    • Need for careful control of stoichiometry and reaction time.

Esterification to Methyl Ester

If starting from 5-iodoquinoline-8-carboxylic acid, methylation to the methyl ester is performed by:

  • Fischer Esterification:

    • Refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl).
    • Removal of water drives the equilibrium toward ester formation.
  • Alternative Methods:

    • Use of diazomethane for methylation of the carboxylic acid.
    • Methyl iodide with a base (e.g., potassium carbonate) in polar aprotic solvents.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
One-pot three-component (TFA) Simultaneous formation of quinoline and iodination High yield, cost-effective catalyst, simple purification Requires specific starting materials
Electrophilic iodination Direct iodination of quinoline esters Regioselective, mild conditions Risk of over-iodination, requires control
Fischer esterification Acid-catalyzed methylation of acid Simple, widely used Equilibrium reaction, longer times
Diazomethane methylation Rapid methylation of acid High efficiency, mild conditions Diazomethane is toxic and explosive
Methyl iodide alkylation SN2 reaction on carboxylate salts Effective for sensitive substrates Requires strong base, possible side reactions

Research Findings and Notes

  • The electronic nature and position of substituents on aldehydes used in the one-pot synthesis significantly affect the reaction pathway and product distribution.
  • Using acetic acid as solvent favors quinoline derivative formation, while ethanol leads to pyrrole-2-one by-products.
  • Trifluoroacetic acid catalysis provides a cost-effective and efficient route for iodinated quinoline derivatives.
  • Electrophilic iodination methods require precise control to avoid multiple iodination.
  • Esterification methods are well-established and can be tailored depending on the substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products .

Mechanism of Action

The mechanism of action of methyl 5-iodoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its quinoline core. The iodine atom and carboxylate group can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-iodoquinoline-8-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Analogs

Methyl 8-Bromoquinoline-5-Carboxylate
  • Molecular Formula: C₁₁H₈BrNO₂
  • Molecular Weight : 266.09 g/mol
  • Key Differences :
    • Bromine (Br) at position 8 instead of iodine (I).
    • Lower molecular weight and reduced steric bulk compared to iodine.
    • Bromine’s lower polarizability may reduce reactivity in cross-coupling reactions compared to iodine .
  • Applications : Used as an intermediate in drug synthesis, particularly where bromine’s moderate reactivity is advantageous .
Methyl 5-Bromoquinoline-8-Carboxylate
  • CAS No.: 1445781-45-2
  • Molecular Weight : ~265 g/mol (estimated).
  • Key Differences: Bromine at position 5 instead of iodine. Positional isomerism alters electronic effects on the quinoline ring. Patent literature highlights its use in kinase inhibitor development .
Methyl 5-Chloroquinoline-8-Carboxylate (Hypothetical)
  • Expected Properties :
    • Chlorine’s smaller size and higher electronegativity would decrease lipophilicity (lower LogP) compared to iodine.
    • Reduced stability in radical or nucleophilic substitution reactions.

Methyl-Substituted Analog

Methyl 8-Methylquinoline-5-Carboxylate
  • Molecular Formula: C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • LogP : 2.33
  • Key Differences: Methyl group at position 8 instead of iodine. Lower molecular weight and higher solubility in aqueous media due to reduced lipophilicity.
  • Applications: Potential use in fluorescence-based materials due to unhindered π-conjugation.

Functional Group Variants

Ethyl 8-Hydroxyquinoline-5-Carboxylate
  • Molecular Formula: C₁₂H₁₁NO₃
  • Purity : 95%
  • Key Differences :
    • Hydroxy (-OH) group at position 8 increases hydrogen-bonding capacity.
    • Ethyl ester may slow hydrolysis compared to methyl esters, altering pharmacokinetics .
  • Applications : Chelation properties for metal ions in analytical chemistry.
Methyl 6-Fluoroisoquinoline-8-Carboxylate
  • Molecular Formula: C₁₁H₈FNO₂
  • Molecular Weight : 205.18 g/mol
  • Key Differences: Fluorine (F) at position 6 on an isoquinoline backbone. Fluorine’s electronegativity enhances electronic effects on adjacent functional groups. Applications in agrochemicals due to fluorine’s metabolic stability .

Electron-Withdrawing Substituents

Methyl 4-Hydroxy-8-Nitroquinoline-2-Carboxylate
  • Molecular Formula : C₁₁H₈N₂O₅
  • Molecular Weight : 248.19 g/mol
  • Key Differences: Nitro (-NO₂) group at position 8 introduces strong electron-withdrawing effects. Enhanced acidity of the hydroxy group at position 4 compared to iodine’s neutral substituent .
  • Applications: Potential use in antimicrobial agents due to nitro group’s redox activity.

Physicochemical and Reactivity Comparison

Property Methyl 5-Iodooquinoline-8-Carboxylate Methyl 8-Bromoquinoline-5-Carboxylate Methyl 8-Methylquinoline-5-Carboxylate Ethyl 8-Hydroxyquinoline-5-Carboxylate
Molecular Weight (g/mol) ~277 (estimated) 266.09 201.22 221.25
LogP ~3.5 (estimated) ~2.8 (estimated) 2.33 ~1.9 (estimated)
Reactivity in Cross-Coupling High (Iodo) Moderate (Bromo) None None
Key Applications Drug synthesis, materials science Pharmaceutical intermediates Fluorescent probes Metal chelation

Key Research Findings

  • Reactivity: Iodine’s superior leaving-group ability makes this compound more reactive in palladium-catalyzed couplings than bromo or chloro analogs .
  • Stability : Iodo compounds may exhibit photodegradation risks, necessitating storage in amber vials .

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